molecular formula C19H25NO B13438728 6-(Dibutylamino)-2-naphthalenecarboxaldehyde

6-(Dibutylamino)-2-naphthalenecarboxaldehyde

Cat. No.: B13438728
M. Wt: 283.4 g/mol
InChI Key: WJCYXDPCPCWMIZ-UHFFFAOYSA-N
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Description

6-(Dibutylamino)-2-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of a dibutylamino group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-(Dibutylamino)-2-naphthaldehyde involves the Vilsmeier-Haack reaction. This reaction is used to formylate aromatic compounds by reacting them with dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The process involves the formation of a chloromethyliminium salt, which then reacts with the aromatic ring to form the aldehyde group .

Industrial Production Methods

Industrial production of 6-(Dibutylamino)-2-naphthaldehyde typically involves large-scale Vilsmeier-Haack reactions under controlled conditions. The reaction parameters, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Dibutylamino)-2-naphthaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-(Dibutylamino)-2-naphthoic acid.

    Reduction: 6-(Dibutylamino)-2-naphthyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Dibutylamino)-2-naphthaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Dibutylamino)-2-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The dibutylamino group can also interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN)
  • 6-Dibutylamino-1,3,5-triazine-2,4-dithiol monosodium (DBN)
  • 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine

Uniqueness

6-(Dibutylamino)-2-naphthaldehyde is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to triazine-based compounds. This uniqueness makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and dyes .

Properties

IUPAC Name

6-(dibutylamino)naphthalene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-3-5-11-20(12-6-4-2)19-10-9-17-13-16(15-21)7-8-18(17)14-19/h7-10,13-15H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCYXDPCPCWMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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